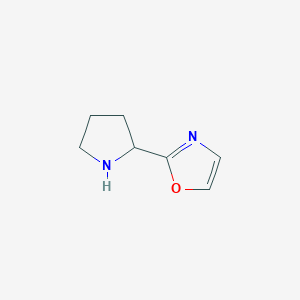

2-(Pyrrolidin-2-yl)-1,3-oxazole

Description

Structure

3D Structure

Properties

IUPAC Name |

2-pyrrolidin-2-yl-1,3-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O/c1-2-6(8-3-1)7-9-4-5-10-7/h4-6,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPWXYSWZGLZUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=NC=CO2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Oxazole and Pyrrolidine Scaffolds in Contemporary Organic Synthesis

The oxazole (B20620) and pyrrolidine (B122466) moieties are independently recognized as "privileged structures" in medicinal chemistry, a testament to their frequent appearance in biologically active compounds. nih.govtandfonline.comnih.gov

The pyrrolidine ring , a five-membered nitrogen-containing heterocycle, is a cornerstone of many natural products, especially alkaloids, and is a prevalent feature in numerous FDA-approved drugs. nih.govfrontiersin.org Its significance stems from several key characteristics:

Stereochemistry and 3D Structure : The non-planar, saturated nature of the pyrrolidine ring allows for a well-defined three-dimensional arrangement of substituents. nih.govontosight.ai The presence of one or more chiral centers is a common feature, which is crucial for specific interactions with biological targets like proteins and enzymes. nih.gov

Physicochemical Properties : As a saturated heterocyclic system, it contributes to molecular complexity and can improve physicochemical properties, which are critical for the clinical success of drug candidates. nih.gov

Synthetic Versatility : The pyrrolidine ring is a versatile building block in organic synthesis, with numerous established methods for its construction and functionalization. nih.gov

The 1,3-oxazole ring is another five-membered heterocycle, containing both an oxygen and a nitrogen atom, that is integral to a wide array of natural products and synthetic compounds with diverse biological activities. nih.govtandfonline.comtandfonline.comalliedacademies.org Its importance is highlighted by:

Bioisosterism : The oxazole ring is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties while maintaining key binding interactions. nih.gov

Biological Activity : Oxazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties. nih.govalliedacademies.orgpharmaguideline.comthepharmajournal.com

Structural Role : The planar and aromatic nature of the oxazole ring can serve as a rigid scaffold for orienting substituents and can participate in π-stacking interactions with biological macromolecules. tandfonline.com

The fusion of these two scaffolds into the 2-(pyrrolidin-2-yl)-1,3-oxazole framework creates a molecule that capitalizes on the advantageous properties of both components, offering a unique structural motif for exploration in organic and medicinal chemistry.

Historical Development of 1,3 Oxazole Chemistry and Analogues

The field of 1,3-oxazole chemistry has a rich history, with foundational synthetic methods dating back over a century. The development of synthetic routes to this important heterocycle has been a continuous area of research, evolving from classical condensation reactions to modern catalytic and multicomponent strategies.

One of the earliest and most well-known methods is the Robinson-Gabriel synthesis , first described by Siegmund Gabriel and Sir Robert Robinson in 1909 and 1910. wikipedia.orgsynarchive.com This reaction involves the intramolecular cyclization and subsequent dehydration of a 2-acylamino-ketone to form the oxazole (B20620) ring, typically catalyzed by a dehydrating agent like sulfuric acid. pharmaguideline.comwikipedia.org This method has proven to be a robust and widely used strategy for the preparation of various substituted oxazoles. wikipedia.org

Another classical approach is the Fischer oxazole synthesis , discovered by Emil Fischer in 1896. wikipedia.orgdrugfuture.comdbpedia.org This method involves the condensation of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgcutm.ac.in It has been a valuable tool for the synthesis of 2,5-disubstituted oxazoles. wikipedia.org

In the latter half of the 20th century, new and more versatile methods emerged. A significant contribution was the van Leusen oxazole synthesis , reported in 1972. nih.govmdpi.com This reaction utilizes tosylmethyl isocyanide (TosMIC) as a key reagent, which reacts with an aldehyde in the presence of a base to form the oxazole ring. mdpi.comorganic-chemistry.orgwikipedia.org The van Leusen reaction has become a popular and powerful tool for the synthesis of 5-substituted oxazoles due to its mild conditions and broad substrate scope. nih.govmdpi.comnih.gov

These fundamental discoveries have been refined and expanded upon over the years, leading to a vast array of synthetic methodologies for accessing oxazole-containing molecules. Modern advancements include the development of one-pot procedures, solid-phase syntheses, and the use of novel catalysts to improve efficiency, regioselectivity, and substrate scope. wikipedia.orgorganic-chemistry.org This continuous evolution of synthetic methods has been crucial for the synthesis of complex natural products and the exploration of oxazole derivatives in medicinal chemistry. nih.govwikipedia.org

Scope and Research Focus on the 2 Pyrrolidin 2 Yl 1,3 Oxazole Chemotype

Electrophilic Aromatic Substitution Reactions on the 1,3-Oxazole Ring

The 1,3-oxazole ring is an electron-deficient aromatic system, which makes it generally resistant to electrophilic aromatic substitution (EAS). wikipedia.orgpharmaguideline.com Compared to its sulfur-containing analog, thiazole, oxazole is less aromatic and less basic. wikipedia.org The reactivity of the oxazole ring towards electrophiles is significantly lower than that of benzene, and harsh conditions are often required.

The positions on the oxazole ring are not equally reactive. The order of acidity of the ring protons is C2 > C5 > C4, making the C2 position the most susceptible to deprotonation. thieme-connect.comclockss.org However, for electrophilic attack, the C5 position is generally the most favored, followed by C4, provided an electron-donating group activates the ring. wikipedia.orgtandfonline.com The C2 position is the least reactive towards electrophiles. tandfonline.com

In the case of this compound, the pyrrolidinyl group is an alkyl substituent, which is a weak electron-donating group. This modest activation is generally insufficient to promote a wide range of EAS reactions. Reactions such as nitration and sulfonation are typically unsuccessful on unsubstituted oxazole rings as the strongly acidic conditions lead to ring protonation and deactivation, or even decomposition. pharmaguideline.com However, milder electrophilic reactions, such as Vilsmeier-Haack formylation or halogenation, may be possible at the C5 position, though they often require forcing conditions. wikipedia.orgprinceton.edu

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of Oxazoles

| Position | Relative Reactivity | Notes |

|---|---|---|

| C5 | Most reactive | Preferred site for electrophilic attack, especially with activating groups present. wikipedia.orgtandfonline.com |

| C4 | Moderately reactive | Substitution is possible but less favored than at C5. pharmaguideline.com |

| C2 | Least reactive | Highly deactivated towards electrophilic attack. tandfonline.com |

Nucleophilic Reactivity Associated with the Pyrrolidine Moiety

The pyrrolidine portion of the molecule contains a secondary amine, which is both basic and nucleophilic. chemicalbook.comwikipedia.org The lone pair of electrons on the nitrogen atom readily participates in reactions with a wide variety of electrophiles. This reactivity is a cornerstone of its chemical utility, allowing for straightforward derivatization. chemicalbook.com

Common transformations involving the pyrrolidine nitrogen include:

N-Alkylation: Reaction with alkyl halides to form N-alkylated derivatives. Further reaction can lead to the formation of quaternary ammonium (B1175870) salts. chemicalbook.com

N-Acylation: Reaction with acyl halides or anhydrides to produce the corresponding N-acylamides.

Enamine Formation: Reaction with ketones or aldehydes, particularly cyclic ketones, to form enamines. This is a key transformation used in methods like the Stork enamine alkylation. wikipedia.org

Michael Addition: As a secondary amine, it can act as a nucleophile in conjugate additions to α,β-unsaturated carbonyl compounds.

The nucleophilicity of the pyrrolidine nitrogen is influenced by the substituent at the C2 position. nih.gov While the oxazole ring is electronically distinct, its steric bulk may influence the approach of electrophiles to the nitrogen atom. The basicity of pyrrolidine derivatives has been extensively studied, with the conjugate acid typically having a pKa around 11.27. chemicalbook.comnih.gov

Cross-Coupling Reactions for Further Derivatization

Transition metal-catalyzed cross-coupling reactions are powerful tools for introducing new carbon-carbon bonds and are highly applicable to the functionalization of the oxazole ring. ingentaconnect.com To utilize these methods, the oxazole ring must first be functionalized with a suitable leaving group, typically a halogen (Br, I) or a triflate. ingentaconnect.comnih.gov

Selective halogenation of the oxazole ring can be achieved at the C2, C4, or C5 positions through carefully chosen reaction conditions, often involving initial deprotonation followed by quenching with a halogen source. thieme-connect.comthieme-connect.com Once the halo-oxazole derivative of this compound is prepared, it can undergo various cross-coupling reactions:

Suzuki-Miyaura Coupling: This reaction pairs the halo-oxazole with an organoboron reagent (a boronic acid or ester) in the presence of a palladium catalyst and a base. ingentaconnect.comwikipedia.org It is widely used due to the stability and low toxicity of the boron reagents. organic-chemistry.org

Stille Coupling: This involves the reaction of the halo-oxazole with an organostannane (organotin) reagent, catalyzed by palladium. ingentaconnect.comwikipedia.org Stille coupling is known for its excellent functional group tolerance, though the toxicity of tin compounds is a significant drawback. openochem.orgorganic-chemistry.orgopenochem.org

Negishi Coupling: This method uses an organozinc reagent to couple with the halo-oxazole, also catalyzed by palladium or nickel. ingentaconnect.comresearchgate.net

Sonogashira Coupling: This reaction specifically forms a carbon-carbon bond between the halo-oxazole (typically at an sp2 carbon) and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. ingentaconnect.com

These reactions provide a modular approach to complex derivatives, allowing for the attachment of aryl, heteroaryl, vinyl, or alkyl groups to the oxazole core. thieme-connect.comresearchgate.net Regioselective coupling is possible depending on the position of the halogen. For instance, in 2,4-dihalooxazoles, a Suzuki-Miyaura coupling can be performed selectively at one position, followed by a Stille coupling at the other. nih.gov

Table 2: Common Cross-Coupling Reactions for Oxazole Derivatization

| Reaction Name | Organometallic Reagent | Catalyst System (Typical) | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR)₂ | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃, Cs₂CO₃) | Stable, low-toxicity reagents; often requires aqueous or biphasic conditions. wikipedia.orglibretexts.org |

| Stille | R-Sn(Alkyl)₃ | Pd catalyst (e.g., Pd(PPh₃)₄) | High functional group tolerance; toxic tin reagents. wikipedia.orglibretexts.org |

| Negishi | R-ZnX | Pd or Ni catalyst | Highly reactive organozinc reagents. ingentaconnect.com |

| Sonogashira | R-C≡C-H (Terminal Alkyne) | Pd catalyst, Cu(I) co-catalyst, Base | Forms C(sp²)-C(sp) bonds. ingentaconnect.com |

Oxidative Transformations and Dehydrogenation Reactions

Both the pyrrolidine and oxazole rings can undergo oxidative transformations under different conditions.

Dehydrogenation of the Pyrrolidine Ring: The saturated pyrrolidine ring can be dehydrogenated to form the corresponding aromatic pyrrole (B145914) ring. This transformation is attractive as it can "unmask" a pyrrole late in a synthetic sequence, taking advantage of the different reactivity profiles of pyrrolidines and pyrroles. nih.gov Pyrrolidines are stable to many conditions that would degrade sensitive pyrroles. nih.govacs.org Catalytic methods for this dehydrogenation have been developed to overcome the high stability of the pyrrolidine ring.

Metal-Catalyzed Dehydrogenation: Catalysts such as palladium on a silica (B1680970) gel support have been used to convert pyrrolidine to pyrrole in the vapor phase at high temperatures (e.g., 400-450 °C). google.com

Borane-Catalyzed Dehydrogenation: A more recent method employs B(C₆F₅)₃ as a catalyst, which allows for the dehydrogenation of pyrrolidines that are not substituted with electron-withdrawing groups. nih.govacs.orgbohrium.com

Stoichiometric Oxidants: Reagents like manganese dioxide (MnO₂) have been used, but typically require the pyrrolidine to be activated with an electron-withdrawing group. nih.gov

Oxidation of the Oxazole and Pyrrolidine Rings: The oxazole ring itself can be oxidized. For example, 2H-oxazoles (unsubstituted at C2) can be oxidized to 2-oxazolones (a cyclic carbamate). This reaction has been shown to be catalyzed in biological systems by the enzyme aldehyde oxidase. nih.gov The pyrrolidine ring can also be oxidized, for instance at the α-carbon, using hypervalent iodine reagents to introduce functionality like hydroxyl or azido (B1232118) groups. nih.gov

Table 3: Selected Methods for Pyrrolidine Dehydrogenation

| Method | Reagent/Catalyst | Conditions | Notes |

|---|---|---|---|

| Catalytic Dehydrogenation | Palladium on Silica Gel | Vapor phase, 400-450 °C, H₂ co-feed | Achieves high conversion but requires high temperatures. google.com |

| Borane Catalysis | B(C₆F₅)₃ | Solvent (e.g., ODCB), heat | Effective for unactivated pyrrolidines; does not require an external oxidant. nih.govacs.org |

| Stoichiometric Oxidation | MnO₂, DDQ | Varies | Generally requires electron-withdrawing groups on the pyrrolidine. nih.gov |

Ring-Opening and Ring-Closing Reactions of the Oxazole Core

The stability of the oxazole ring is moderate. It can be susceptible to ring-opening under certain conditions.

Ring-Opening Reactions:

Reductive Cleavage: Strong reducing agents can lead to ring-opening. For example, reduction with nickel-aluminum alloy in aqueous potassium hydroxide (B78521) can cleave the ring. tandfonline.com

Base-Induced Opening: Lithiation at the C2 position with organolithium reagents (like n-BuLi) results in a dynamic equilibrium between the 2-lithiooxazole and a ring-opened vinyl isonitrile anion. wikipedia.orgnih.gov This open form can be trapped by certain electrophiles.

Nucleophilic Attack: While nucleophilic substitution is rare, attack by strong nucleophiles can lead to ring cleavage rather than substitution. pharmaguideline.com For instance, treatment with ammonia (B1221849) or formamide (B127407) can convert oxazoles into imidazoles via a ring-opening/ring-closing sequence. pharmaguideline.com

Ring-Closing Reactions: Ring-closing reactions represent the primary methods for synthesizing the oxazole core itself. organic-chemistry.org While not a reaction of this compound, understanding its synthesis is key to its chemistry. Common strategies involve the cyclodehydration of a precursor molecule. A relevant synthesis would involve coupling N-protected proline (or a derivative) with a suitable partner followed by cyclization and dehydration. For example, the reaction of an amide with a ketone can lead to an oxazole through C-N bond formation followed by a C-O ring closure. organic-chemistry.org Phenyliodine diacetate (PIDA) can mediate the intramolecular cyclization of enamides to form oxazoles. organic-chemistry.org

Stereoselective Transformations and Diastereomeric Control in Synthesis

When the pyrrolidine ring is chiral, as in derivatives of L-proline, controlling the stereochemistry during synthesis and subsequent reactions is crucial. The inherent chirality of the pyrrolidinyl moiety can direct the stereochemical outcome of reactions on the attached oxazole ring or on the pyrrolidine ring itself.

The synthesis of enantiomerically pure this compound derivatives often relies on stereoselective methods.

1,3-Dipolar Cycloadditions: This is a classic method for constructing five-membered heterocyclic rings like pyrrolidine. The reaction between an azomethine ylide (often generated in situ from an amino acid like proline) and a dipolarophile can produce highly substituted pyrrolidines with good stereocontrol. nih.gov

Nucleophilic Addition to Nitrones: Chiral pyrrolidinyl nitrones can undergo highly stereoselective nucleophilic additions. This approach has been used to synthesize epimeric pyrrolidinyl glycines, demonstrating excellent control over the formation of new stereocenters adjacent to the pyrrolidine ring. u-szeged.hu

Once the chiral this compound scaffold is formed, the existing stereocenter(s) can influence the diastereoselectivity of further transformations. For example, in nucleophilic additions to a carbonyl group attached at the C2 position of the oxazole, the chiral pyrrolidine can direct the attack of the nucleophile to one face of the carbonyl, leading to a diastereomeric excess of one alcohol product. This diastereomeric control is fundamental in asymmetric synthesis, where the pyrrolidine-oxazole unit can act as a chiral ligand or auxiliary.

Structural Elucidation and Advanced Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their immediate electronic environment. In a typical ¹H NMR spectrum of a related pyrrolidine (B122466) derivative, the protons of the pyrrolidine ring appear in the aliphatic region. For instance, in 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, the aliphatic signals for the eight protons of the N-substituted pyrrolidine ring appear in the regions of 3.82 ppm and 3.71 ppm (for four protons) and 2.15 ppm to 2.04 ppm (for the other four protons). preprints.org The protons on the oxazole (B20620) ring are expected to appear in the aromatic region of the spectrum, typically at distinct chemical shifts. For example, in 2-(1,3-oxazolin-2-yl)pyridine, the ¹H NMR spectrum in DMSO-d6 provides characteristic signals for the oxazoline (B21484) ring protons. researchgate.net The chemical shifts of protons are influenced by neighboring atoms and functional groups. ipb.pt

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. For a related 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, the ¹³C NMR spectrum showed 13 distinct signals, with signals at 47.60 ppm and 25.66 ppm corresponding to the two equivalent carbon atoms of the pyrrolidine ring. preprints.org In another pyrrolidine derivative, 4-(1-methylamino)ethylene-5-phenyl-1-(3-nitrophenyl)pyrrolidine-2,3-dione, the carbon signals for the pyrrolidine ring were observed at 15.35 ppm, 30.34 ppm, and 61.13 ppm. jst-ud.vn The carbon atoms of the oxazole ring have characteristic chemical shifts; for example, in oxazole, two ¹³C NMR signals corresponding to C-N bonds are observed. iastate.edu

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduemerypharma.com For example, in 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, the connectivity of the pyrrolidine protons was confirmed using a ¹H-¹H COSY spectrum. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates protons directly to the carbons they are attached to (one-bond C-H correlation). sdsu.eduemerypharma.com This is a powerful tool for assigning carbon signals based on previously assigned proton signals. For instance, in the structural elucidation of various heterocyclic compounds, HSQC is used to link proton and carbon signals directly. jst-ud.vnmdpi.comresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique identifies protons that are close to each other in space, regardless of whether they are directly bonded. princeton.edu This is particularly useful for determining stereochemistry and conformation. ipb.ptresearchgate.net

The combination of these 2D NMR experiments allows for the unambiguous assignment of all proton and carbon signals and the complete elucidation of the molecule's covalent framework. jst-ud.vnmdpi.com

Stereochemical Assignments through NMR Anisotropy and Coupling Constants

The stereochemistry of 2-(pyrrolidin-2-yl)-1,3-oxazole can be investigated using specific NMR parameters. The magnitude of the coupling constants (J-values) between protons on the pyrrolidine ring can provide information about their dihedral angles and thus the ring's conformation and the relative stereochemistry of the substituents. Furthermore, the Nuclear Overhauser Effect (NOE) can be used to establish through-space proximity between protons, helping to define the stereochemical arrangement. In some cases, the presence of rotational conformers, for instance due to a Boc-group, can be observed in the NMR spectra, leading to two sets of signals with different intensities. beilstein-journals.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups and vibrational modes within "this compound." The presence of characteristic absorption bands in the IR spectrum confirms the molecular structure. mdpi.com

The IR spectrum of a similar compound, 2-(4-chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid, showed good agreement between experimental and theoretically calculated vibrational frequencies, confirming its structure. nih.gov For oxazole derivatives, characteristic bands for C=N and C=C stretching are typically observed. globalresearchonline.net In a study of new oxazole derivative dyes, a C=N stretching vibration was identified around 1517 cm⁻¹, and a C=C stretching vibration was seen at 1618 cm⁻¹. globalresearchonline.net Aromatic C-H stretching in related compounds appears around 3015 cm⁻¹. globalresearchonline.net

Table 2: Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

| C-H stretch (aliphatic) | 2850-2960 | Pyrrolidine ring |

| C=N stretch | 1640-1690 | Oxazole ring |

| C=C stretch | 1600-1650 | Oxazole ring |

| C-O-C stretch | 1050-1250 | Oxazole ring |

| N-H stretch | 3200-3500 | Pyrrolidine ring (if secondary amine) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within the molecule. The absorption maxima (λ-max) are influenced by the molecular structure and the solvent used. globalresearchonline.net For a series of newly synthesized oxazole derivative dyes, the absorption maxima were found in the range of 355–495 nm. globalresearchonline.net

In a study of 1-(pyrrolidin-1-yl)naphtho[1,2-d]isoxazole, a related heterocyclic system, the UV-Vis spectrum showed strong absorptions that were assigned to the naphthalene (B1677914) and isoxazole (B147169) moieties. mdpi.com The electronic absorption spectra of azo compounds containing a 1,3,4-oxadiazole (B1194373) ring, another related heterocycle, have also been studied, demonstrating the utility of this technique in characterizing such systems. researchgate.net The specific electronic transitions in "this compound" would be dependent on the conjugation between the pyrrolidine and oxazole rings.

Table 3: Expected UV-Vis Absorption Data for this compound

| Solvent | Expected λ-max (nm) | Electronic Transition |

| Ethanol | ~220-280 | π → π |

| Acetonitrile | ~220-280 | π → π |

| Chloroform | ~220-280 | π → π* |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and intermolecular interactions.

Single-crystal X-ray diffraction analysis can reveal the precise molecular geometry of "this compound." For instance, in the crystal structure of a related triazole derivative, the pyrrolidine ring was found to be out of plane, which is expected due to the sp³ hybridization of its carbon atoms. nih.gov In contrast, the oxazole ring, being aromatic, would be expected to be largely planar. X-ray studies on other oxazole-containing compounds have confirmed the planarity of the oxazole ring. researchgate.net The analysis of bond lengths and angles would provide a detailed picture of the covalent structure of the molecule.

For chiral molecules like "this compound," which has a stereocenter at the C2 position of the pyrrolidine ring, X-ray crystallography can be used to determine the absolute configuration. nih.goved.ac.uk This technique relies on the phenomenon of anomalous scattering. researchgate.net The determination of the absolute structure of an enantiopure crystal allows for the assignment of the absolute configuration of the molecule. ed.ac.uk The Flack parameter is a key value refined during the crystallographic analysis that indicates the correctness of the assigned absolute configuration. nih.govresearchgate.netchem-soc.si

The packing of molecules in the crystal lattice is governed by intermolecular interactions such as hydrogen bonds, van der Waals forces, and C-H···π interactions. In the crystal structure of a related triazolo-pyridazino-indole compound, intermolecular C-H···N hydrogen bonds were observed, connecting the molecular units. mdpi.com Similarly, for "this compound," the presence of a secondary amine in the pyrrolidine ring could lead to N-H···N or N-H···O hydrogen bonding, significantly influencing the crystal packing. The analysis of these interactions provides insight into the supramolecular chemistry of the compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of 2-(pyrrolidin-2-yl)-1,3-oxazole at the atomic level.

Density Functional Theory (DFT) is a widely used computational method for predicting the geometry and electronic structure of molecules. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be used to determine the most stable three-dimensional arrangement of atoms (geometry optimization). irjweb.com These calculations would identify the preferred bond lengths, bond angles, and dihedral angles between the pyrrolidine (B122466) and oxazole (B20620) rings.

The electronic properties, such as the distribution of electron density, can also be elucidated. DFT studies on related oxazole derivatives have been used to calculate parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. irjweb.com The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. irjweb.com For instance, in a study on N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine, the HOMO-LUMO energy gap was calculated to be 4.8435 eV, indicating its chemical reactivity. irjweb.com Similar calculations for this compound would provide valuable information about its electronic characteristics.

Table 1: Illustrative DFT-Calculated Parameters for a Substituted Oxazole Derivative

| Parameter | Value |

|---|---|

| HOMO Energy | -5.6518 eV |

| LUMO Energy | -0.8083 eV |

| HOMO-LUMO Energy Gap (ΔE) | 4.8435 eV |

Data is for N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine and is presented for illustrative purposes. irjweb.com

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. These methods, such as Møller-Plesset perturbation theory (MP2), can provide a highly accurate description of the electronic structure. nih.gov For the pyrrolidine component of the target molecule, ab initio calculations have been instrumental in understanding its conformational preferences. nih.govrsc.org Studies have shown that the pyrrolidine ring is not planar but exists in a puckered conformation, often described as an "envelope" or "twist" form, to relieve ring strain. nih.govnih.gov

Ab initio calculations on the full this compound molecule would allow for a precise determination of its total energy and electron correlation energy, offering a detailed picture of its electronic landscape. For the parent pyrrolidine molecule, ab initio calculations with the 6-31G** basis set and MP2 for electron correlation have determined the total energy and the energy difference between its envelope and twist conformers. nih.gov

Table 2: Illustrative Ab Initio Energy Calculations for Pyrrolidine Conformers

| Conformer | Total Energy (kcal/mol) | Electron Correlation Energy (kcal/mol) |

|---|---|---|

| Envelope Form | -132976.80 | -464.86 |

| Twist Form | -132976.05 | -464.097 |

Data is for the parent pyrrolidine molecule and is presented for illustrative purposes. nih.gov

Aromaticity Analysis of the 1,3-Oxazole Ring System

The 1,3-oxazole ring is an aromatic heterocycle, and its degree of aromaticity can be quantified using various computational indices.

Nucleus Independent Chemical Shift (NICS) is a magnetic criterion for aromaticity. It is calculated by placing a "ghost" atom at the center of the ring and computing its magnetic shielding. A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. NICS calculations are a standard method to assess the aromatic character of heterocyclic compounds. For the 1,3-oxazole ring in the target molecule, a negative NICS value would be expected, confirming its aromatic nature. The magnitude of this value would provide a quantitative measure of its aromaticity, which could be compared to other five-membered heterocyclic rings.

Conformational Analysis and Potential Energy Surfaces

The linkage between the flexible pyrrolidine ring and the planar oxazole ring in this compound gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

The potential energy surface (PES) can be mapped by systematically changing key dihedral angles, such as the one defining the rotation around the bond connecting the two rings, and calculating the energy at each point. scispace.com For proline, a similar five-membered ring amino acid, extensive conformational studies have been performed. scispace.comnih.gov These studies reveal a complex PES with several low-energy minima corresponding to different puckering states of the pyrrolidine ring and orientations of the substituent. scispace.com

A similar conformational analysis of this compound would likely reveal several stable conformers. The relative energies of these conformers would be influenced by steric interactions between the two rings and potential intramolecular hydrogen bonding involving the pyrrolidine nitrogen. Understanding the conformational landscape is crucial as the biological activity of a molecule is often dictated by its preferred three-dimensional shape. nih.gov

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-((1H-benzo[d]imidazol-2-yl)methyl)oxazol-2-amine |

| Pyrrolidine |

Rotational Barriers and Preferred Conformational Isomers

The flexibility of this compound is largely determined by the rotation around the single bond connecting the pyrrolidine and oxazole rings. Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the molecule's conformational landscape.

The rotation around this C-C bond gives rise to different spatial arrangements of the two heterocyclic rings, known as conformers. Theoretical calculations can identify the most stable conformers (lowest energy states) and the transition states that separate them. The energy difference between a stable conformer and a transition state is the rotational barrier, which dictates the rate of interconversion between conformers. For similar bi-heterocyclic systems, these barriers are crucial for understanding their dynamic behavior in different environments. nih.govnih.gov

In related amide-containing molecules, rotational barriers can be experimentally determined using dynamic Nuclear Magnetic Resonance (NMR) spectroscopy and then compared with calculated values. For instance, the rotational barrier for the formyl group in N-benzhydryl-N-methylformamide was calculated to be 19.5 kcal/mol, a value comparable to other formamide-containing molecules. mdpi.com Computational software can be used to find various conformations and calculate the associated Gibbs free energies (ΔG) to determine these barriers. mdpi.com

Table 1: Example of Calculated Rotational Barriers for Formyl and Aryl Groups in Related Amide Compounds mdpi.com

| Compound | Formyl Barrier (ΔG≠ kcal/mol) | Aryl Barrier (ΔG≠ kcal/mol) |

| BHFA-NMe | 19.5 | 9.7 |

| BHFA-NEt | 19.8 | 9.8 |

| BHFA-NPh | 20.1 | 10.2 |

| This table illustrates the type of data generated from computational studies on rotational barriers in molecules with similar functional groups. The values are for N-benzhydrylformamides. |

Intra- and Intermolecular Hydrogen Bonding and Steric Interactions

Hydrogen bonding plays a critical role in determining the preferred conformation of this compound. The pyrrolidine ring contains an N-H group (a hydrogen bond donor), while the oxazole ring has a nitrogen atom that can act as a hydrogen bond acceptor.

Intermolecular hydrogen bonds, where the N-H group of one molecule interacts with the oxazole nitrogen of another, are crucial for understanding the self-assembly and bulk properties of the compound. csic.es Quantum chemical calculations can model these interactions, predicting their geometry and energy, which can then be correlated with experimental data from techniques like infrared spectroscopy. iaea.org Steric interactions, or repulsive forces between bulky groups, also influence the final conformation by preventing certain arrangements of the rings.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping the detailed pathways of chemical reactions, including those used to synthesize or modify this compound.

To understand how a reaction proceeds from reactants to products, chemists use computational methods to map the potential energy surface (PES). Key points on this surface are the reactants, products, intermediates, and, most importantly, the transition states (TS). A transition state represents the highest energy point along a specific reaction coordinate.

Quantum chemical studies, such as those on the synthesis of pyrrolidinedione derivatives, can calculate the structures and energies of these transition states. rsc.orgresearchgate.net The energy difference between the reactants and the transition state is the activation energy (Ea or ΔG#). A lower activation energy implies a faster reaction rate. For example, in a multi-step synthesis, calculations revealed that the final cyclization step had a very low energy barrier of 11.9 kJ/mol, while an earlier tautomerization step required a much higher energy of 178.4 kJ/mol, identifying it as a rate-limiting step. researchgate.net These calculations provide a step-by-step energetic profile of the reaction, clarifying the feasibility of the proposed mechanism. researchgate.netbeilstein-journals.org

Prediction of Regioselectivity and Stereoselectivity in Chemical Reactions

Many reactions can yield multiple products (isomers). Computational chemistry is a powerful tool for predicting which isomer will be the major product.

Regioselectivity refers to the preference for bond formation at one position over another. In reactions like the [3+2]-cycloaddition to form substituted oxazoles, computational models can predict which of the two possible regioisomers will be favored by comparing the activation energies of the competing pathways. rsc.org

Stereoselectivity refers to the preference for the formation of one stereoisomer over another. In the synthesis of complex heterocyclic systems, DFT calculations can determine whether the endo or exo transition state is lower in energy, thus predicting the diastereoselectivity of the reaction. nih.gov For instance, in the synthesis of polymer-supported oxazolo-pyrazinones, computational analysis helps develop reaction conditions that favor the stereoselective formation of a new asymmetric carbon. nih.gov

These predictive capabilities are invaluable for synthetic chemists, allowing them to optimize reaction conditions to achieve the desired product with high selectivity, saving time and resources. rsc.org

Spectroscopic Property Prediction from Theoretical Calculations (e.g., NMR, UV-Vis)

Theoretical calculations can accurately predict various spectroscopic properties of molecules, which is essential for structure verification and interpretation of experimental data. researchgate.net

For this compound, computational methods can predict its 1H and 13C NMR spectra. nih.gov The process involves first optimizing the molecule's geometry and then calculating the nuclear magnetic shielding constants for each atom. These theoretical values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). researchgate.netresearchgate.net Comparing the predicted spectrum with the experimental one helps confirm the proposed structure. nih.gov Discrepancies between calculated and experimental shifts can often be explained by considering solvent effects, molecular dynamics, and relativistic effects for heavier atoms. researchgate.net

Similarly, Time-Dependent DFT (TD-DFT) is used to predict UV-Vis absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. These transition energies correspond to the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum, providing insight into the electronic structure of the molecule.

Structure Reactivity Relationship Studies of 2 Pyrrolidin 2 Yl 1,3 Oxazole Derivatives

Influence of Pyrrolidine (B122466) Substitution on the Reactivity Profile of the Oxazole (B20620) Ring

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, exerts a significant influence on the reactivity of the attached 1,3-oxazole ring. The nitrogen atom within the pyrrolidine ring introduces a degree of basicity and nucleophilicity to the molecule. nih.gov The specific substitution pattern on the pyrrolidine ring can modulate these properties, thereby affecting how the oxazole ring interacts with various reagents.

Substituents on the pyrrolidine ring can alter its conformation, a phenomenon known as "pseudorotation". nih.gov This conformational flexibility, in turn, can influence the spatial orientation of the entire 2-(pyrrolidin-2-yl) group relative to the oxazole ring, potentially shielding or exposing certain sites on the oxazole to chemical attack. For instance, bulky substituents on the pyrrolidine ring may sterically hinder the approach of reactants to the adjacent oxazole ring.

Electronic Effects of Substituents on Reaction Rates and Selectivity

The electronic character of substituents, whether they are electron-donating or electron-withdrawing, plays a pivotal role in dictating the rates and selectivity of reactions involving the 2-(pyrrolidin-2-yl)-1,3-oxazole scaffold.

Electron-Withdrawing Groups (EWGs): When attached to the oxazole ring, EWGs decrease the electron density of the ring system. This makes the oxazole ring more susceptible to nucleophilic attack. pharmaguideline.com For example, a halogen or a nitro group on the oxazole ring would facilitate the addition of a nucleophile. The position of the EWG is also crucial. An EWG at the C4 or C5 position can significantly influence the regioselectivity of nucleophilic addition.

Electron-Donating Groups (EDGs): Conversely, EDGs increase the electron density of the oxazole ring, making it more reactive towards electrophiles. pharmaguideline.com An amino or alkoxy group on the oxazole ring would accelerate the rate of electrophilic substitution reactions, such as nitration or halogenation. The presence of EDGs can also influence the regioselectivity of these reactions, often directing the incoming electrophile to specific positions on the oxazole ring.

Table 1: Predicted Electronic Effects of Substituents on the Reactivity of the Oxazole Ring

| Substituent Position | Substituent Type | Predicted Effect on Oxazole Ring Reactivity |

| Oxazole Ring | Electron-Withdrawing (e.g., -NO₂, -CN) | Increased susceptibility to nucleophilic attack |

| Oxazole Ring | Electron-Donating (e.g., -NH₂, -OR) | Increased susceptibility to electrophilic attack |

| Pyrrolidine Ring | Electron-Withdrawing | Decreased overall basicity, potential for altered reactivity in acid-catalyzed reactions |

| Pyrrolidine Ring | Electron-Donating | Increased overall basicity, potential for altered reactivity in base-catalyzed reactions |

Steric Effects of Substituents on Molecular Conformation and Chemical Transformations

Beyond electronic effects, the sheer size and spatial arrangement of substituents—their steric properties—profoundly impact the molecular conformation and the feasibility of chemical transformations.

Bulky substituents on either the pyrrolidine or the oxazole ring can create steric hindrance, impeding the approach of reagents to reactive centers. For example, a large tert-butyl group attached to the carbon adjacent to the nitrogen in the pyrrolidine ring could shield the nitrogen atom, reducing its availability for reactions. Similarly, a bulky substituent on the C4 or C5 position of the oxazole ring could hinder reactions at those sites.

Correlation of Computational Data with Experimental Reactivity Profiles

In modern chemical research, computational modeling serves as a powerful tool to predict and rationalize experimental observations. In the context of this compound derivatives, computational methods can be employed to correlate theoretical parameters with experimentally determined reactivity profiles.

Quantum chemical calculations can be used to determine various molecular properties, such as electron density distribution, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These calculated parameters can provide insights into the reactivity of different sites within the molecule. For instance, a region with a high negative electrostatic potential would be predicted to be susceptible to electrophilic attack.

By systematically varying the substituents on the this compound scaffold in silico, researchers can generate a dataset of computational descriptors. These descriptors can then be correlated with experimentally measured reaction rates or product distributions using quantitative structure-activity relationship (QSAR) or quantitative structure-property relationship (QSPR) models. A strong correlation would validate the computational model and provide a predictive tool for designing new derivatives with desired reactivity. For example, a model might predict that a specific combination of substituents on the pyrrolidine and oxazole rings would lead to a high yield of a particular reaction product.

Advanced Applications in Chemical Research Non Biological/non Clinical

Role as Chiral Auxiliaries or Ligands in Asymmetric Catalysis

The pyrrolidine (B122466) ring, particularly when substituted at the 2-position, is a well-established chiral motif in asymmetric catalysis. acs.org Similarly, oxazoline-containing ligands are widely employed in a multitude of metal-catalyzed enantioselective reactions. nih.gov The combination of these two structural elements in 2-(Pyrrolidin-2-yl)-1,3-oxazole makes it a promising candidate for a chiral ligand in asymmetric synthesis.

Chiral ligands are crucial for controlling the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The nitrogen atom in the pyrrolidine ring and the nitrogen in the oxazole (B20620) ring can both act as coordination sites for a metal center, forming a bidentate ligand. The stereocenter at the 2-position of the pyrrolidine ring, which is in close proximity to the metal's active site, can effectively influence the stereochemical course of the catalyzed reaction. bldpharm.com

Although direct catalytic applications of this compound are not extensively documented, the principles can be inferred from related structures like phosphinooxazolines (PHOX ligands) and pyridine-oxazolines. nih.govrsc.org These ligands have proven effective in a variety of asymmetric transformations. For instance, chiral cis-2,5-disubstituted pyrrolidine organocatalysts have demonstrated high enantioselectivity in Michael additions. rsc.orgrsc.org

Table 1: Examples of Asymmetric Reactions Utilizing Related Chiral Ligands

| Catalyst/Ligand Type | Reaction Type | Metal/Catalyst | Enantiomeric Excess (ee) | Reference |

| Chiral cis-2,5-disubstituted pyrrolidine | Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes | Organocatalyst | Up to >99% | rsc.org |

| Phosphinooxazoline (PHOX) ligands | Various asymmetric transformations | Metal complexes | High | nih.gov |

| Pyridine-oxazoline ligands | Various asymmetric transformations | Metal complexes | High | rsc.org |

| Chiral Oxazolidine Ligands | Asymmetric alkylations, cycloadditions, aldol (B89426) reactions | Various metals | High | rsc.org |

Integration into Novel Organic Materials and Functional Molecules

The oxazole ring is a component of various functional materials due to its thermal stability, chemical resistance, and specific optical properties. ontosight.ai Polymers incorporating oxazole rings, such as poly(2-oxazoline)s, are gaining attention for their potential in advanced materials. ontosight.aisigmaaldrich.com These polymers can be synthesized through methods like cationic ring-opening polymerization (CROP). mdpi.com

The this compound moiety can be integrated into polymer backbones or as a pendant group. Such incorporation could lead to materials with tailored properties. For example, oxazole-styrene polymers exhibit high thermal stability and chemical resistance, making them suitable for high-performance coatings and adhesives. ontosight.ai The pyrrolidine component can introduce additional functionality and influence the polymer's solubility and biocompatibility.

Furthermore, oxazole derivatives are being investigated for their photophysical and photochemical properties, with potential applications in semiconductor devices and non-linear optical materials. The specific substitution pattern on the this compound scaffold could be tuned to achieve desired electronic and optical characteristics in the resulting materials.

Table 2: Properties and Applications of Oxazole-Containing Polymers

| Polymer Type | Monomers | Key Properties | Potential Applications | Reference |

| Oxazole-styrene polymer | 4,5-dihydro-2-(1-methylethenyl)-oxazole, ethenylbenzene | Thermal stability, chemical resistance, optical properties | High-performance coatings, adhesives, optoelectronic materials | ontosight.ai |

| Poly(2-oxazoline)s (PAOx) | 2-substituted-2-oxazolines | Biocompatibility, stealth behavior, tunability | Drug delivery, tissue engineering, adhesives | sigmaaldrich.com |

| Core cross-linked star (PMeOx)n-b-P(PhBisOx-cl/co-ButOx)s | 2-methyl-2-oxazoline, 2-n-butyl-2-oxazoline, 2,2′-(1,4-phenylene)bis-2-oxazoline | Enhanced drug encapsulation and release | Drug delivery applications | nih.gov |

Use as Versatile Building Blocks for Complex Chemical Synthesis

The this compound structure serves as a versatile building block for the synthesis of more complex molecules. Both the pyrrolidine and oxazole rings can undergo various chemical transformations, allowing for the introduction of diverse functional groups.

The oxazole ring can be subject to several reactions. researchgate.net For instance, it can undergo cycloaddition reactions, acting as a diene, which is a powerful tool for constructing other heterocyclic systems like pyridines. pharmaguideline.com Nucleophilic attack can lead to ring-opening, providing access to open-chain structures that can be further modified. pharmaguideline.com The predictable metallation chemistry of oxazoles also allows for regioselective functionalization. researchgate.net

The pyrrolidine ring can also be functionalized. The secondary amine can be acylated, alkylated, or used in coupling reactions to attach other molecular fragments. The stereochemistry of the pyrrolidine ring can be used to direct the stereochemical outcome of subsequent reactions. The synthesis of densely substituted pyrrolidines can be achieved through methods like [3+2] cycloaddition reactions. acs.org The combination of these reactive sites makes this compound a valuable starting material for the synthesis of a wide range of complex organic molecules.

Table 3: Synthetic Transformations of Oxazole and Pyrrolidine Rings

| Ring System | Reaction Type | Reagents/Conditions | Product Type | Reference |

| Oxazole | Cycloaddition (Diels-Alder) | Dienophiles | Pyridine derivatives | pharmaguideline.com |

| Oxazole | Ring-opening | Nucleophiles (e.g., ammonia) | Imidazoles | pharmaguideline.com |

| Oxazole | Metallation | Organolithium reagents | Functionalized oxazoles | researchgate.net |

| Pyrrolidine | N-Functionalization | Acylating/alkylating agents | N-substituted pyrrolidines | nih.gov |

| Pyrrolidine | [3+2] Cycloaddition | Azomethine ylides | Densely substituted pyrrolidines | acs.org |

Conclusion and Future Directions

Summary of Current Research Landscape and Key Achievements in 2-(Pyrrolidin-2-yl)-1,3-oxazole Chemistry

The field of this compound chemistry is dynamic, largely driven by the prevalence of this structural motif in numerous natural products with diverse biological activities. researchgate.netresearchgate.netmdpi.com A primary focus of the current research landscape is the development of efficient and stereoselective synthetic methods to access this important scaffold. A key achievement has been the establishment of synthetic routes starting from readily available precursors like L-proline, allowing for the construction of the chiral pyrrolidine (B122466) ring with a high degree of enantiomeric excess. researchgate.net The cyclization of 1-Boc-N-(1-oxoalkan-2-yl)pyrrolidine-2-carboxamides under Appel reaction conditions represents a notable advancement, enabling the synthesis of (S)-4-alkyl-2-(pyrrolidin-2-yl)oxazoles with excellent stereopurity. researchgate.net

Beyond synthesis, a significant area of achievement lies in the exploration of the biological properties of these compounds. The oxazole (B20620) ring is a well-established pharmacophore, and its combination with the pyrrolidine moiety has led to the discovery of compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov This has solidified the this compound core as a "privileged structure" in medicinal chemistry, capable of interacting with various biological targets. researchgate.net The investigation into their role as intermediates in the synthesis of more complex heterocyclic systems and medicinally relevant compounds is also a prominent feature of the current research landscape. researchgate.netbohrium.com

Emerging Synthetic Methodologies and Chemical Transformations for Analogues

To further explore the chemical space and biological potential of this compound derivatives, researchers are actively developing novel synthetic methodologies and chemical transformations to create a diverse range of analogues. nih.gov A prominent emerging strategy involves the late-stage functionalization of the core scaffold. This allows for the introduction of various substituents at different positions of both the pyrrolidine and oxazole rings, providing a rapid means to generate libraries of compounds for structure-activity relationship (SAR) studies.

One area of innovation is the development of new cyclization methods to form the oxazole ring. While established methods exist, there is a continuous effort to discover milder, more efficient, and more versatile protocols. researchgate.net Additionally, new methods for the synthesis of substituted pyrrolidines that can be subsequently converted to the desired oxazole-containing products are being explored. For instance, the synthesis of novel pyrrolo[2',3':3,4]cyclohepta[1,2-d] researchgate.netresearchgate.netoxazoles has been reported, showcasing the generation of new fused heterocyclic systems. acs.org The isomerization of 5-(2H-azirin-2-yl)oxazoles to 4H-pyrrolo[2,3-d]oxazoles represents another innovative and atom-economic approach to related heterocyclic systems. mdpi.com The development of synthetic routes to access analogues with simplified structures, such as those with a monocarbonylic amide functionality instead of a beta-ketoamide system, has also led to improved biological activities in some cases. nih.gov

Table 1: Emerging Synthetic Methodologies for this compound Analogues

| Methodology | Description | Potential Advantages |

|---|---|---|

| Late-Stage Functionalization | Introduction of functional groups onto the pre-formed this compound scaffold. | Rapid generation of diverse analogues for SAR studies. |

| Novel Cyclization Strategies | Development of new chemical reactions to form the oxazole ring from pyrrolidine-containing precursors. | Improved efficiency, milder reaction conditions, and broader substrate scope. |

| Synthesis of Fused Systems | Construction of polycyclic structures incorporating the this compound motif. | Access to novel chemical space with potentially unique biological activities. acs.org |

| Isomerization Reactions | Rearrangement of related heterocyclic systems to form the desired pyrrolo-oxazole core. | Atom-economic and can provide access to unique substitution patterns. mdpi.com |

| Analogue Simplification | Synthesis of derivatives with less complex functional groups to probe key pharmacophoric features. | Potential for improved synthetic accessibility and enhanced biological activity. nih.gov |

Future Prospects in Fundamental Understanding of this compound Reactivity and Properties

A more thorough understanding of the electronic properties of the scaffold is also a significant prospect. This includes detailed studies of the pKa of the pyrrolidine nitrogen and the coordination chemistry of the bidentate N,N-ligand system formed by the pyrrolidine and oxazole nitrogens. This knowledge will be critical for optimizing the performance of these compounds as ligands in catalysis and for predicting their interactions with biological macromolecules.

Furthermore, there is a need to systematically evaluate the metabolic stability of the this compound core. Identifying the primary sites of metabolic modification will be crucial for designing analogues with improved pharmacokinetic profiles, a key consideration in drug development. This will involve in-depth studies of their biotransformation pathways.

Identified Challenges and Opportunities for Future Research in the Field

The continued advancement of this compound chemistry faces several challenges that also present significant opportunities for future research. A primary challenge remains the development of highly efficient and scalable synthetic routes that can accommodate a wide variety of substituents on both the pyrrolidine and oxazole rings. Overcoming this hurdle will be essential for the comprehensive exploration of the chemical and biological space of this scaffold.

A significant opportunity lies in the detailed elucidation of structure-activity relationships (SAR). nih.gov While many derivatives have been synthesized and tested, a systematic understanding of how specific structural modifications impact biological activity is often lacking. Collaborative efforts between synthetic chemists, computational chemists, and biologists will be crucial to build robust SAR models that can guide the design of more potent and selective compounds. The use of techniques like X-ray crystallography to study the binding of these compounds to their biological targets will be invaluable in this regard.

Moreover, the exploration of novel applications for this compound derivatives represents a major avenue for future growth. While their use in medicinal chemistry is well-established, their potential in other areas such as materials science, catalysis, and agricultural chemistry remains largely untapped. researchgate.net The unique structural and electronic features of this scaffold make it an attractive candidate for the development of new functional molecules with a broad range of applications.

Table 2: Identified Challenges and Opportunities in this compound Research

| Category | Description |

|---|---|

| Challenge | Development of scalable and versatile synthetic methodologies for diverse analogues. |

| Challenge | Limited systematic understanding of structure-activity relationships (SAR) for many biological targets. |

| Opportunity | Comprehensive exploration of novel applications in materials science, catalysis, and agriculture. researchgate.net |

| Opportunity | In-depth investigation of the fundamental reactivity, conformational properties, and metabolic stability of the scaffold. |

| Opportunity | Rational design of new derivatives with enhanced biological activity and improved pharmacokinetic profiles through integrated computational and experimental approaches. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(Pyrrolidin-2-yl)-1,3-oxazole, and what factors influence reaction yields?

- Methodological Answer : The synthesis of this compound typically involves cyclization reactions between pyrrolidine derivatives and oxazole precursors. For example, chloromethyl oxazole intermediates (e.g., 2-(chloromethyl)-1,3-oxazole hydrochloride) can undergo nucleophilic substitution with pyrrolidine under reflux in polar aprotic solvents like DMF or acetonitrile . Yields depend on reaction temperature (optimized at 60–80°C), stoichiometric ratios (1:1.2 for pyrrolidine:chloromethyl oxazole), and purification via column chromatography (silica gel, eluent: ethyl acetate/hexane). Competing side reactions, such as over-alkylation, are minimized by controlled addition rates .

Q. How is the structural characterization of this compound performed, and what key spectroscopic data are used?

- Methodological Answer :

- NMR : NMR shows resonances for the oxazole protons (δ 8.1–8.3 ppm, singlet) and pyrrolidine protons (δ 2.5–3.5 ppm, multiplet). NMR confirms the oxazole ring carbons (δ 150–160 ppm) and pyrrolidine carbons (δ 40–60 ppm) .

- Mass Spectrometry : ESI-MS typically displays a molecular ion peak at m/z 153.1 [M+H], with fragmentation patterns indicating loss of the pyrrolidine moiety (e.g., m/z 96.0 for oxazole fragment) .

- X-ray Crystallography : Crystal structures reveal dihedral angles between oxazole and pyrrolidine rings (e.g., 10.7° in related oxazole derivatives), with intermolecular interactions (C–H···F or π–π stacking) stabilizing the lattice .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies in bioactivity (e.g., cytotoxicity variations across studies) often arise from differences in:

- Assay Conditions : Cell line specificity (e.g., HeLa vs. MCF-7) and incubation times (24h vs. 48h) significantly affect IC values. Standardization using NCI-60 panels is recommended .

- Structural Modifications : Substituents on the oxazole ring (e.g., sulfonyl vs. thioether groups) alter lipophilicity (logP) and target binding. Computational tools like COSMO-RS predict solubility and membrane permeability .

- Data Validation : Cross-referencing with orthogonal assays (e.g., apoptosis via flow cytometry vs. MTT) ensures mechanistic consistency .

Q. How can molecular docking and dynamics studies elucidate the interaction of this compound with biological targets?

- Methodological Answer :

- Target Selection : Prioritize proteins with known oxazole affinity (e.g., kinase domains or GPCRs). For example, docking into the ATP-binding pocket of EGFR (PDB: 1M17) using AutoDock Vina .

- Parameterization : Assign partial charges (AM1-BCC) and solvation (GBSA) to the ligand. Key interactions include hydrogen bonds between the oxazole nitrogen and Lys745, and hydrophobic contacts with pyrrolidine .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Metrics include RMSD (<2 Å) and ligand-protein interaction fingerprints (e.g., persistent H-bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.